Cas no 2703772-67-0 (5-(4-Hydroxyphenyl)azepan-2-one)

5-(4-Hydroxyphenyl)azepan-2-one is a cyclic amide derivative featuring a hydroxyphenyl substituent, which imparts unique chemical and biological properties. This compound is of interest in pharmaceutical and organic synthesis due to its structural motif, combining a seven-membered lactam ring with a phenolic group. The presence of the hydroxyl group enhances its potential for further functionalization, making it a versatile intermediate in medicinal chemistry. Its rigid yet flexible scaffold may contribute to binding affinity in drug design, particularly for targets involving aromatic interactions. The compound's stability and solubility profile further support its utility in research and development applications.
5-(4-Hydroxyphenyl)azepan-2-one structure
2703772-67-0 structure
Product name:5-(4-Hydroxyphenyl)azepan-2-one
CAS No:2703772-67-0
MF:C12H15NO2
MW:205.253003358841
CID:5805680
PubChem ID:165943947

5-(4-Hydroxyphenyl)azepan-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-37098737
    • 5-(4-hydroxyphenyl)azepan-2-one
    • 2703772-67-0
    • 5-(4-Hydroxyphenyl)azepan-2-one
    • Inchi: 1S/C12H15NO2/c14-11-4-1-9(2-5-11)10-3-6-12(15)13-8-7-10/h1-2,4-5,10,14H,3,6-8H2,(H,13,15)
    • InChI Key: UZYQEVOGALZNDC-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C2C=CC(=CC=2)O)CCN1

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.3Ų

5-(4-Hydroxyphenyl)azepan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37098737-2.5g
5-(4-hydroxyphenyl)azepan-2-one
2703772-67-0 95.0%
2.5g
$1315.0 2025-03-18
Enamine
EN300-37098737-10.0g
5-(4-hydroxyphenyl)azepan-2-one
2703772-67-0 95.0%
10.0g
$2884.0 2025-03-18
Enamine
EN300-37098737-0.1g
5-(4-hydroxyphenyl)azepan-2-one
2703772-67-0 95.0%
0.1g
$591.0 2025-03-18
Enamine
EN300-37098737-1.0g
5-(4-hydroxyphenyl)azepan-2-one
2703772-67-0 95.0%
1.0g
$671.0 2025-03-18
Enamine
EN300-37098737-0.25g
5-(4-hydroxyphenyl)azepan-2-one
2703772-67-0 95.0%
0.25g
$617.0 2025-03-18
Enamine
EN300-37098737-5.0g
5-(4-hydroxyphenyl)azepan-2-one
2703772-67-0 95.0%
5.0g
$1945.0 2025-03-18
Enamine
EN300-37098737-0.05g
5-(4-hydroxyphenyl)azepan-2-one
2703772-67-0 95.0%
0.05g
$563.0 2025-03-18
Enamine
EN300-37098737-0.5g
5-(4-hydroxyphenyl)azepan-2-one
2703772-67-0 95.0%
0.5g
$645.0 2025-03-18

Additional information on 5-(4-Hydroxyphenyl)azepan-2-one

Recent Advances in the Study of 5-(4-Hydroxyphenyl)azepan-2-one (CAS: 2703772-67-0)

The compound 5-(4-Hydroxyphenyl)azepan-2-one (CAS: 2703772-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This seven-membered lactam derivative, characterized by a hydroxyphenyl substituent, has been the subject of multiple studies aimed at elucidating its biological activity, synthetic pathways, and pharmacological properties. The renewed interest in this compound stems from its structural similarity to known bioactive molecules and its promising interactions with various biological targets.

Recent synthetic chemistry breakthroughs have enabled more efficient production of 5-(4-Hydroxyphenyl)azepan-2-one with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an innovative asymmetric synthesis route that achieved >90% enantiomeric excess, addressing previous challenges in stereochemical control. This advancement is particularly significant as the stereochemistry of the compound has been shown to critically influence its biological activity profile. The synthetic protocol utilizes novel chiral catalysts and optimized reaction conditions that reduce byproduct formation while maintaining scalability for potential industrial applications.

Pharmacological investigations have revealed that 5-(4-Hydroxyphenyl)azepan-2-one exhibits selective modulation of specific neurotransmitter receptors. In vitro studies using human recombinant receptors demonstrated potent activity at serotonin (5-HT2A) and dopamine D3 receptors, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the hydroxyphenyl moiety plays a crucial role in receptor binding through hydrogen bond interactions with key amino acid residues in the receptor binding pockets. These findings were corroborated by in vivo behavioral studies in rodent models, showing potential antidepressant-like effects at doses of 10-30 mg/kg.

The compound's pharmacokinetic properties have been systematically evaluated in recent preclinical studies. A 2024 ADME (Absorption, Distribution, Metabolism, and Excretion) profiling study reported favorable oral bioavailability (68% in rats) and brain penetration, with a brain-to-plasma ratio of 0.85 at 2 hours post-administration. Metabolic stability studies using human liver microsomes indicated moderate clearance, with the primary metabolic pathway being glucuronidation of the phenolic hydroxyl group. These characteristics suggest that 5-(4-Hydroxyphenyl)azepan-2-one possesses drug-like properties worthy of further development.

Emerging structure-activity relationship (SAR) studies have identified several promising derivatives of 5-(4-Hydroxyphenyl)azepan-2-one with enhanced pharmacological profiles. Systematic modifications at the 3- and 7-positions of the azepanone ring have yielded compounds with improved receptor selectivity and metabolic stability. Particularly, fluorinated analogs have shown increased blood-brain barrier penetration while maintaining the desired pharmacological activity. These developments highlight the compound's potential as a lead structure for central nervous system (CNS) targeted therapeutics.

Current research efforts are focusing on evaluating the therapeutic potential of 5-(4-Hydroxyphenyl)azepan-2-one in various disease models. Preliminary results from neurodegenerative disease models show neuroprotective effects in vitro, reducing oxidative stress and apoptosis in neuronal cell cultures. Additionally, ongoing cancer research suggests that certain derivatives may exhibit antiproliferative activity against specific tumor cell lines, possibly through modulation of cell cycle regulatory proteins. These diverse biological activities position 5-(4-Hydroxyphenyl)azepan-2-one as a versatile scaffold for medicinal chemistry optimization.

In conclusion, recent studies on 5-(4-Hydroxyphenyl)azepan-2-one (CAS: 2703772-67-0) have significantly advanced our understanding of its chemical properties, biological activities, and therapeutic potential. The compound's unique structural features, combined with its favorable pharmacokinetic profile and demonstrated CNS activity, make it an attractive candidate for further drug development. Future research directions will likely focus on optimizing its pharmacological properties through structural modifications and advancing promising derivatives through preclinical development pipelines.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue